molecular formula C19H16FN5OS B2486286 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852142-84-8

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2486286
M. Wt: 381.43
InChI Key: GTOLFTQDDSKZBJ-UHFFFAOYSA-N
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Description

The synthesis and study of compounds containing the 1,2,4-triazole ring system have gained significant attention due to their broad pharmaceutical activities. These compounds are known for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound , due to its structural complexity and incorporation of both the indole and triazole moieties, likely presents unique chemical and physical characteristics valuable for scientific research.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of core structures followed by subsequent functionalization. For instance, the synthesis of N-aryl-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives involves condensation reactions, indicating a possible pathway for synthesizing our compound of interest. These processes are carefully designed to introduce specific functional groups, such as the triazole ring and the acetamide moiety, at strategic positions to achieve the desired final structure (Mahyavanshi, Parmar, & Mahato, 2011).

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis

Novel 1,2,4-triazole-based compounds, similar in structure to the requested compound, have been synthesized and demonstrated significant inhibitory activity against mushroom tyrosinase. These compounds, including derivatives with fluorophenyl groups, were identified as potential agents for designing new drugs against melanogenesis, suggesting their application in treating hyperpigmentation disorders (Hassan et al., 2022).

Antiplasmodial Properties

Another study focused on N-(3-Trifluoroacetyl-indol-7-yl) acetamides, showcasing their synthesis and evaluation for potential in vitro antiplasmodial properties. This research highlighted the compounds' effectiveness against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicative of their potential use in malaria treatment (Mphahlele et al., 2017).

Antimicrobial and Antifungal Screening

A series of N-aryl-acetamide derivatives, including those with 1,2,4-triazole rings, were synthesized and exhibited notable in vitro antibacterial, antifungal, and anti-tuberculosis activity. This suggests their potential as broad-spectrum antimicrobial agents (MahyavanshiJyotindra et al., 2011).

Anticancer Activity

Research on 5-methyl-4-phenyl thiazole derivatives, structurally akin to the compound , showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential for anticancer therapy (Evren et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-25-18(13-10-21-15-8-4-2-6-12(13)15)23-24-19(25)27-11-17(26)22-16-9-5-3-7-14(16)20/h2-10,21H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOLFTQDDSKZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

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